molecular formula C11H13F3N2 B12072711 3-(Pyrrolidin-1-YL)-5-(trifluoromethyl)aniline

3-(Pyrrolidin-1-YL)-5-(trifluoromethyl)aniline

Cat. No.: B12072711
M. Wt: 230.23 g/mol
InChI Key: MUTOJBMAXPXCKW-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-YL)-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C11H13F3N2 It is a derivative of aniline, where the aniline ring is substituted with a pyrrolidine ring at the 3-position and a trifluoromethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-1-YL)-5-(trifluoromethyl)aniline typically involves the following steps:

    Nitration of Aniline: Aniline is first nitrated to introduce a nitro group at the desired position.

    Reduction of Nitro Group: The nitro group is then reduced to an amine group.

    Introduction of Pyrrolidine Ring: The amine group is reacted with pyrrolidine to form the pyrrolidinyl derivative.

    Introduction of Trifluoromethyl Group: Finally, the trifluoromethyl group is introduced using a suitable trifluoromethylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-1-YL)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-(Pyrrolidin-1-YL)-5-(trifluoromethyl)aniline has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and coatings.

    Biological Research: The compound is used in biological studies to understand its interactions with various biomolecules and its potential therapeutic effects.

    Industrial Applications: It is investigated for its use in industrial processes, such as catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-YL)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and trifluoromethyl group contribute to its unique chemical properties, allowing it to bind to specific receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline: This compound has a similar structure but with different substitution positions.

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolidine ring but have different core structures.

Uniqueness

3-(Pyrrolidin-1-YL)-5-(trifluoromethyl)aniline is unique due to the specific positioning of the pyrrolidine ring and trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H13F3N2

Molecular Weight

230.23 g/mol

IUPAC Name

3-pyrrolidin-1-yl-5-(trifluoromethyl)aniline

InChI

InChI=1S/C11H13F3N2/c12-11(13,14)8-5-9(15)7-10(6-8)16-3-1-2-4-16/h5-7H,1-4,15H2

InChI Key

MUTOJBMAXPXCKW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC(=CC(=C2)N)C(F)(F)F

Origin of Product

United States

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